4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one
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Overview
Description
4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and pyridazinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the bromination of a pyridazinone precursor, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction conditions is common to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine atoms or the pyridazinone ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the bromine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the bromine atoms may participate in halogen bonding or other interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl and bromine groups but differs in the core structure.
4,6-Dimethoxy-N-(3-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine: Contains a similar trifluoromethyl group but has a different heterocyclic core.
Uniqueness
4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one is unique due to its specific combination of functional groups and the pyridazinone core. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
89570-53-6 |
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Molecular Formula |
C10H4Br2F3N3O |
Molecular Weight |
398.96 g/mol |
IUPAC Name |
4,5-dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3-one |
InChI |
InChI=1S/C10H4Br2F3N3O/c11-6-4-17-18(9(19)7(6)12)8-5(10(13,14)15)2-1-3-16-8/h1-4H |
InChI Key |
KALQWFPQSSCHEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=O)C(=C(C=N2)Br)Br)C(F)(F)F |
Origin of Product |
United States |
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